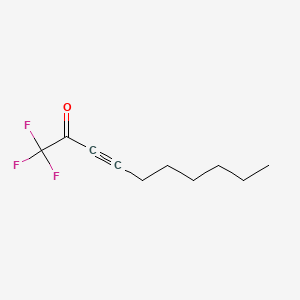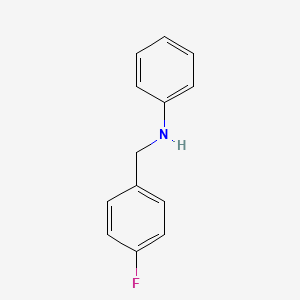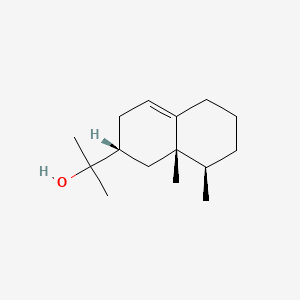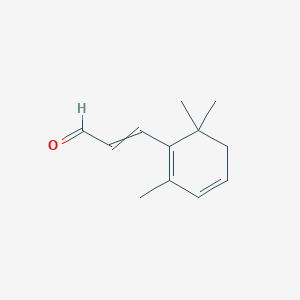
3-Decyn-2-one, 1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decyn-2-one, 1,1,1-trifluoro-: is an organic compound with the molecular formula C₁₀H₁₃F₃O . It is characterized by the presence of a trifluoromethyl group attached to a decynone structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-2-one, 1,1,1-trifluoro- typically involves the reaction of trifluoroacetyl chloride with an appropriate alkyne under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-Decyn-2-one, 1,1,1-trifluoro- may involve continuous synthesis methods to ensure efficiency and scalability. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and efficient production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Decyn-2-one, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form cyclic structures.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in addition reactions include amines and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate cycloaddition reactions.
Solvents: Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield trifluoromethylated amides, while cycloaddition reactions can produce various cyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Decyn-2-one, 1,1,1-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, 3-Decyn-2-one, 1,1,1-trifluoro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Decyn-2-one, 1,1,1-trifluoro- involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the trifluoromethyl group can enhance the compound’s ability to form stable intermediates, leading to more efficient catalysis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-4-trimethylstannylbut-3-yn-2-one
- 1,1,1-Trifluoro-3-buten-2-one
Comparison: Compared to similar compounds, 3-Decyn-2-one, 1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of a terminal alkyne group. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the longer carbon chain can provide additional sites for functionalization, making it more versatile in chemical synthesis. Additionally, the terminal alkyne group can participate in specific reactions, such as Sonogashira coupling, which may not be possible with other trifluoromethylated compounds .
Propiedades
Número CAS |
85336-10-3 |
|---|---|
Fórmula molecular |
C10H13F3O |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1,1,1-trifluorodec-3-yn-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h2-6H2,1H3 |
Clave InChI |
LECHALRQDMTAQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)


![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)





![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)

![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)

